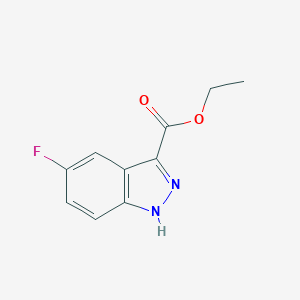

N-(4-甲氧基苯基)-2-(甲基氨基)苯甲酰胺

描述

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions, including the reductive cyclization and esterification under solvent-free conditions. For instance, N-(4-methoxyphenyl)-related compounds were synthesized from precursors through processes such as N-benzylation, Leuckart reaction, acidic hydrolysis, and 'one-pot' cyclization methods using sodium dithionite as a reductive agent (Wang Yong-mei, 2007; P. Bhaskar et al., 2019).

Molecular Structure Analysis

Molecular structure analyses have been conducted using X-ray diffraction and DFT calculations, revealing details about crystal systems, lattice constants, and geometrical parameters. For example, a study on a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide demonstrated its crystallization in a triclinic system and provided insights into molecular geometry and vibrational frequencies (S. Demir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving N-(4-methoxyphenyl)-related compounds include nucleophilic substitutions and cycloadditions, leading to various derivatives. These reactions play a crucial role in modifying the chemical structure for specific applications (V. H. Elferink, H. Bos, 2010).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are influenced by the molecular structure and substituents. For example, different polymorphs of related compounds exhibit distinct thermal behaviors, as seen in TKS159 forms α and β (T. Yanagi et al., 2000).

Chemical Properties Analysis

Chemical properties like reactivity and stability are determined through experimental and theoretical methods, including DFT studies. Such analyses provide insights into HOMO-LUMO gaps, molecular electrostatic potential maps, and thermodynamic properties, essential for understanding the chemical behavior of these compounds (S. Demir et al., 2015).

科学研究应用

结构分析和抗氧化活性:N-(4-甲氧基苯基)-2-(甲基氨基)苯甲酰胺已通过X射线衍射、红外光谱和量子化学计算进行了结构分析。这项研究突出了它作为抗氧化剂的潜力,通过DPPH自由基清除实验确定 (Demir et al., 2015)。

神经阻滞活性:与N-(4-甲氧基苯基)-2-(甲基氨基)苯甲酰胺结构相关的化合物显示出显著的神经阻滞活性。该研究表明苯甲酰胺中结构与活性之间存在良好的相关性,暗示了在治疗精神病方面的潜在应用 (Iwanami et al., 1981)。

阿尔茨海默病研究:与N-(4-甲氧基苯基)-2-(甲基氨基)苯甲酰胺相关的分子成像探针被用于PET成像,以量化阿尔茨海默病患者中5-羟色胺1A受体密度。这突出了它在神经影像学和神经退行性疾病研究中的潜在应用 (Kepe et al., 2006)。

腐蚀抑制:N-(4-甲氧基苯基)-2-(甲基氨基)苯甲酰胺已被研究其在酸性条件下抑制低碳钢腐蚀的能力。该研究结合了实验和计算方法来理解其作为腐蚀抑制剂的有效性 (Mishra et al., 2018)。

有机合成中的反应性:该化合物已参与产生Bischler-Napieralski异喹啉合成中的正常和异常产物的反应,表明其在有机合成途径中的反应性 (Doi et al., 1997)。

药物开发:它已被用于合成抗哮喘药物的关键中间体,展示了其在药物开发中的潜在应用 (Wang Yong-mei, 2007)。

属性

IUPAC Name |

N-(4-methoxyphenyl)-2-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-16-14-6-4-3-5-13(14)15(18)17-11-7-9-12(19-2)10-8-11/h3-10,16H,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYHZFRUUEAWJIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60397504 | |

| Record name | N-(4-methoxyphenyl)-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-methoxyphenyl)-2-(methylamino)benzamide | |

CAS RN |

1029-08-9 | |

| Record name | N-(4-methoxyphenyl)-2-(methylamino)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60397504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[Hydroxy(diphenyl)acetyl]oxy}-6-methoxy-8,8-dimethyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B86449.png)

![Silane, trimethyl[(phenylmethyl)thio]-](/img/structure/B86461.png)